molecular formula C21H24O6 B3175887 (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one CAS No. 960365-78-0

(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one

Cat. No.: B3175887
CAS No.: 960365-78-0
M. Wt: 372.4 g/mol
InChI Key: HIIVZELVAPPCJD-SBHAEUEKSA-N
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Description

The compound (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one is a complex organic molecule featuring a dioxanone ring substituted with benzyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using benzyl ethers, followed by the formation of the dioxanone ring through cyclization reactions. The reaction conditions often include the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)

Major Products

The major products formed from these reactions include benzoate derivatives, alcohol derivatives, and substituted dioxanone compounds.

Scientific Research Applications

Chemistry

In chemistry, (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its benzyloxy groups can be modified to introduce fluorescent or radioactive labels for tracking in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the benzyloxy groups can be modified to enhance the compound’s bioavailability and target specific biological pathways.

Industry

In the industrial sector, (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s binding to its target. The dioxanone ring may also play a role in stabilizing the compound’s conformation and enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one include:

  • (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-hydroxy-1,4-dioxan-2-one
  • (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-ethoxy-1,4-dioxan-2-one

Uniqueness

The uniqueness of (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyloxy and methoxy groups allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(3S,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-20(22)27-19(15-26-21)18(25-13-17-10-6-3-7-11-17)14-24-12-16-8-4-2-5-9-16/h2-11,18-19,21H,12-15H2,1H3/t18-,19-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVZELVAPPCJD-SBHAEUEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)OC(CO1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(=O)O[C@H](CO1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151572
Record name (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960365-78-0
Record name (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960365-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 2
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 3
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(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 4
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 5
Reactant of Route 5
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 6
Reactant of Route 6
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one

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